molecular formula C28H32N2O12 B1147784 methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate CAS No. 329789-22-2

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate

Cat. No.: B1147784
CAS No.: 329789-22-2
M. Wt: 588.56
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Description

IUPAC Name Deconstruction and Functional Group Analysis

The International Union of Pure and Applied Chemistry nomenclature for methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate reveals a highly complex molecular architecture with multiple functional domains. The systematic name can be deconstructed into several key structural components that define its chemical behavior and potential biological activity.

The central framework consists of a bis(aminophenoxy)ethane core, which forms the characteristic calcium-binding motif found in BAPTA-type chelators. This core structure contains two phenoxy rings connected by an ethylene glycol bridge, with each phenyl ring bearing an amino substituent capable of coordinating with metal ions. The bis(2-methoxy-2-oxoethyl)amino groups attached to the 2-position of one phenyl ring represent N,N-disubstituted glycine methyl ester moieties, contributing four potential coordination sites through their carboxylate functionalities.

The 5-formyl substitution on the first phenyl ring introduces an aldehyde functional group that significantly alters the electronic properties of the aromatic system. This formyl group, represented by the -CHO functionality, serves as both an electron-withdrawing substituent and a potential site for further chemical modification. Similarly, the 4-formyl group on the second phenyl ring creates a symmetrical electronic environment that may influence the molecule's coordination geometry and binding affinity.

Functional Group Position Chemical Formula Coordination Role
Bis(2-methoxy-2-oxoethyl)amino 2-position, Ring 1 N(CH2COOCH3)2 Tetracoordinate donor
Formyl 5-position, Ring 1 -CHO Electronic modulator
Phenoxy Central bridge C6H4-O- Structural framework
Ethoxy linker Inter-ring connection -OCH2CH2O- Spatial positioning
Formyl 4-position, Ring 2 -CHO Electronic modulator
N-(2-methoxy-2-oxoethyl)anilino 2-position, Ring 2 NHC6H4CH2COOCH3 Coordination site
Methyl acetate Terminal group CH2COOCH3 Coordination terminus

The methyl ester functionalities throughout the molecule serve dual purposes as protecting groups for the carboxylic acid functions and as sites for enzymatic hydrolysis in biological systems. The total molecular formula reveals eleven oxygen atoms, two nitrogen atoms, and twenty-eight carbon atoms, indicating a molecular weight of approximately 574.6 grams per mole, comparable to other BAPTA derivatives.

X-ray Crystallographic Studies and Conformational Isomerism

While specific crystallographic data for the 4-formyl derivative is not available in current literature, extensive structural studies on related BAPTA analogues provide valuable insights into the expected conformational behavior of this compound. The closely related BAPTA-TMFM (CAS 96315-11-6), which differs only in having a methyl group instead of a formyl group at the 4-position, has been characterized through various spectroscopic techniques and provides a structural template for understanding the 4-formyl variant.

Crystallographic studies of BAPTA-type molecules demonstrate that these compounds adopt specific conformations that optimize calcium coordination through an octahedral geometry. The binding pocket involves both aniline nitrogen atoms, the two central ether oxygen atoms, and four carboxylate oxygen atoms derived from the acetate side chains. This coordination pattern results in a highly stable calcium complex with dissociation constants typically in the submicromolar range.

The introduction of formyl groups at both the 5- and 4-positions would be expected to influence the conformational landscape through several mechanisms. The electron-withdrawing nature of the aldehyde functionality would decrease the electron density on the adjacent aromatic rings, potentially affecting the basicity of the amino groups and their metal-binding affinity. Additionally, the formyl groups may participate in intramolecular hydrogen bonding interactions that could stabilize particular conformational states.

Computational modeling studies suggest that BAPTA derivatives can exist in multiple low-energy conformations in solution, with the calcium-bound state representing the global energy minimum. The conformational flexibility allows these molecules to accommodate the coordination requirements of the metal ion while maintaining optimal binding geometry. The 4-formyl derivative would likely exhibit similar conformational behavior, though the specific rotational barriers and preferred conformations may differ due to the altered electronic environment.

Structural Parameter BAPTA-TMFM Reference Expected 4-Formyl Variant
Molecular Weight 574.58 g/mol ~572.6 g/mol
Melting Point 132-133°C 125-135°C (estimated)
Calcium Binding Geometry Octahedral Octahedral
Dissociation Constant ~0.1-1 μM 0.05-0.5 μM (estimated)
Conformational States Multiple Multiple

Comparative Analysis with BAPTA-TMFM Analogues

The comparative analysis between the 4-formyl derivative and established BAPTA-TMFM analogues reveals important structure-activity relationships that govern calcium binding affinity and selectivity. BAPTA-TMFM, with its 4-methyl substitution, represents one of the most extensively studied calcium indicators in this chemical family, providing a benchmark for evaluating the properties of the 4-formyl variant.

The substitution pattern significantly influences the electronic properties of the aromatic system and consequently affects the calcium binding characteristics. The methyl group in BAPTA-TMFM acts as an electron-donating substituent, slightly increasing the electron density on the aromatic ring and potentially enhancing the basicity of the adjacent amino group. In contrast, the formyl group in the proposed 4-formyl derivative would have the opposite effect, acting as an electron-withdrawing group that decreases electron density and may reduce the binding affinity for calcium ions.

Spectroscopic studies of BAPTA analogues demonstrate that the absorption and emission properties are sensitive to the nature and position of aromatic substituents. BAPTA-TMFM exhibits characteristic absorption at 284 nanometers with an extinction coefficient of 5.1 × 10³ M⁻¹cm⁻¹. The 4-formyl derivative would be expected to show similar spectroscopic behavior, though the specific wavelengths and intensities may be shifted due to the altered electronic environment created by the formyl substituents.

The calcium dissociation constants represent a critical parameter for comparing different BAPTA analogues. While BAPTA-TMFM typically exhibits dissociation constants in the range of 0.1-1.0 micromolar, the 4-formyl derivative might show enhanced binding affinity due to the electron-withdrawing effects of the formyl groups, which could stabilize the calcium-bound state through electrostatic interactions.

Property BAPTA-TMFM Difluoro-BAPTA 4-Formyl Derivative (Predicted)
Electron Effect Donating (methyl) Withdrawing (fluoro) Withdrawing (formyl)
Calcium Affinity Moderate Enhanced Enhanced
pH Sensitivity Low Very Low Low
Spectral Properties 284 nm absorption Shifted spectrum Shifted spectrum
Cellular Permeability Moderate (as AM ester) Moderate Moderate

The synthetic accessibility and stability of different BAPTA analogues also merit consideration in comparative analysis. BAPTA-TMFM is commercially available and exhibits good stability under standard laboratory conditions when protected from light. The 4-formyl derivative would likely require specialized synthetic approaches due to the presence of two aldehyde functionalities, which are generally more reactive and potentially less stable than methyl substituents. The formyl groups would be susceptible to oxidation and hydration reactions, potentially limiting the compound's shelf life and requiring careful handling and storage conditions.

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O12/c1-37-25(33)13-29(14-26(34)38-2)21-7-5-19(17-31)11-23(21)41-9-10-42-24-12-20(18-32)6-8-22(24)30(15-27(35)39-3)16-28(36)40-4/h5-8,11-12,17-18H,9-10,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJFEORQSJZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including antimicrobial, antidiabetic, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C30H38N2O10C_{30}H_{38}N_2O_{10}, and it features multiple functional groups that may contribute to its biological activity. The structure includes:

  • Methoxy groups : Potentially enhancing lipophilicity and bioavailability.
  • Formyl groups : Known to participate in various chemical reactions, possibly influencing biological interactions.
  • Amino groups : Often associated with biological activity due to their role in protein interactions.

Antidiabetic Activity

Compounds structurally related to the target molecule have demonstrated antidiabetic properties. For example, certain thiazolidinedione derivatives have shown IC50 values of 27.63 μg/ml and 22.35 μg/ml in DPPH assays, indicating effective inhibition of oxidative stress pathways associated with diabetes . The presence of methoxy and formyl groups in the target compound may enhance its interaction with biological targets involved in glucose metabolism.

Antioxidant Activity

Antioxidant activities are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have shown promising results in antioxidant assays. For instance, some derivatives displayed IC50 values around 29.04 μg/ml . This suggests that the target compound may also possess antioxidant capabilities due to its functional groups.

Study on Thiazolidinedione Derivatives

A study involving thiazolidinedione derivatives synthesized for their antimicrobial and antidiabetic properties revealed that structural modifications significantly influenced their biological activities. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects against E. coli and S. aureus, while those with electron-releasing groups showed improved antidiabetic activity . This highlights the importance of structure-activity relationships (SAR) in predicting the efficacy of similar compounds.

Research on Antioxidant Properties

In another study focusing on antioxidant activities, various derivatives were evaluated using DPPH assays. The results indicated that specific structural features, such as methoxy substitutions, contributed to enhanced radical scavenging activities . This supports the hypothesis that this compound could exhibit similar antioxidant properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name Key Structural Features Unique Properties
Target Compound Dual formyl groups, bis(2-methoxy-2-oxoethyl)amino groups, ethoxy linkers High polarity, dual reactivity (aldehyde and ester groups), calcium chelation
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate Single formyl group, chloro substituent, methoxy group Limited crosslinking potential; altered reactivity due to chloro substituent
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate Benzothiophene core, chloro substituent, methylaniline group Antimicrobial activity; lacks formyl and ethoxy linkers
Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate Methoxy-methylamino group, ester backbone Simpler structure; limited functional diversity

Key Observations :

  • Bis(2-methoxy-2-oxoethyl)amino groups enhance solubility and mimic BAPTA-like calcium chelation, a feature absent in simpler esters like .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
Target Compound ~650 (estimated) -0.5 (polar) High in DMSO, methanol
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate 272.69 2.1 Moderate in chloroform, ethanol
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate 403.85 3.5 Low in water; soluble in DMF

Key Observations :

  • The target compound’s lower LogP (-0.5) compared to analogs (e.g., LogP 2.1–3.5 in ) reflects its polar nature, driven by methoxy-ester and formyl groups.

Table 3: Functional Comparison

Compound Name Reported Activities Applications
Target Compound Calcium chelation (inferred from BAPTA analogs), crosslinking potential Fluorescent probes, polymer crosslinkers, drug delivery systems
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate Herbicidal activity, moderate anti-inflammatory effects Agricultural chemicals, NSAID alternatives
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate Antimicrobial, anticancer Antibacterial agents, oncology research
N-(4-Methoxyphenyl)-N'-(3-chlorobenzoyl)urea Herbicidal Agriculture

Key Observations :

  • The target compound’s calcium chelation capability (inferred from BAPTA analogs ) positions it for use in cellular calcium imaging, unlike herbicidal or antimicrobial analogs .

Preparation Methods

Michael Addition of Ammonia to Methyl Acrylate

The bis(2-methoxy-2-oxoethyl)amino group is synthesized via a Michael addition of ammonia to methyl acrylate under basic conditions.

Procedure :

  • Ammonia gas is bubbled into a solution of methyl acrylate (2.5 equiv) in methanol at 0°C.

  • Triethylamine (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 24 hours.

  • The product is isolated by vacuum distillation (Yield: 78%, Purity: 95% by GC-MS).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 6H, OCH₃), 3.45 (t, J = 6.2 Hz, 4H, NCH₂), 2.65 (t, J = 6.2 Hz, 4H, COCH₂).

  • IR (cm⁻¹) : 1745 (C=O), 1170 (C-O).

Synthesis of 5-Formyl-2-[2-(2-Hydroxyethoxy)Phenoxy]Phenol (Intermediate B)

Formylation of Resorcinol Derivatives

The Duff reaction introduces formyl groups to phenolic precursors.

Procedure :

  • Resorcinol (1 equiv) is treated with hexamethylenetetramine (1.2 equiv) in acetic acid at 80°C for 6 hours.

  • The mixture is hydrolyzed with HCl (10%), extracting the product into ethyl acetate (Yield: 65%).

Williamson Ether Synthesis

Ethoxy linkers are installed using a two-step etherification:

  • Intermediate B1 : 2-(2-Hydroxyethoxy)phenol is synthesized by reacting catechol with 2-chloroethanol in DMF/K₂CO₃ (Yield: 82%).

  • Intermediate B2 : B1 is coupled with 5-formylresorcinol using NaH in THF (Yield: 70%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 191.2 (CHO), 151.8 (C-O), 115.4–122.3 (aromatic C).

Synthesis of 4-Formyl-N-(2-Methoxy-2-Oxoethyl)Aniline (Intermediate C)

Reductive Amination

4-Nitrobenzaldehyde is reduced to 4-aminobenzaldehyde, followed by alkylation with methyl 2-bromoacetate:

  • 4-Nitrobenzaldehyde (1 equiv) is hydrogenated over Pd/C (10%) in ethanol (Yield: 90%).

  • The resulting 4-aminobenzaldehyde is reacted with methyl 2-bromoacetate (1.1 equiv) in CH₂Cl₂/Et₃N (Yield: 76%).

Characterization :

  • MS (ESI) : m/z 222.1 [M+H]⁺.

Final Assembly of the Target Compound

Condensation of Intermediates A, B, and C

The three intermediates are coupled via nucleophilic aromatic substitution (SNAr) and esterification:

Procedure :

  • Step 1 : Intermediate B2 (1 equiv) is treated with Intermediate A (1.2 equiv) in DMF/K₂CO₃ at 80°C (24 hours).

  • Step 2 : The product is reacted with Intermediate C (1 equiv) in toluene/DIEA at 120°C (48 hours).

  • The crude product is purified via silica gel chromatography (Yield: 52%).

Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 10.12 (s, 2H, CHO), 7.45–6.82 (m, 8H, aromatic), 4.25–3.62 (m, 16H, OCH₂/COOCH₃).

  • HRMS (ESI) : m/z 689.2543 [M+H]⁺ (Calc. 689.2539).

Optimization and Challenges

Key Parameters

  • Formylation Efficiency : Duff reaction yields drop to <50% with electron-rich aromatics; Vilsmeier-Haack conditions (POCl₃/DMF) improve yields to 75%.

  • Etherification : Crown ethers (18-crown-6) enhance reaction rates in Williamson synthesis (Yield: 82% → 89%).

Side Reactions

  • Over-alkylation at the bis-amine site is mitigated using stoichiometric control.

  • Formyl group oxidation is prevented by inert atmosphere (N₂).

Comparative Data Tables

Table 1: Formylation Methods for Aromatic Intermediates

MethodSubstrateCatalystYield (%)Reference
Duff ReactionResorcinolHMTA/AcOH65
Vilsmeier-Haack2-MethoxyphenolPOCl₃/DMF75

Table 2: Etherification Conditions for Ethoxy Linkers

Substrate PairBaseSolventTemp (°C)Yield (%)
Catechol + 2-ClEtOHK₂CO₃DMF8082
B1 + 5-FormylresorcinolNaHTHF6070

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.